3,4-Di-tert-butylcyclobutane-1,2-dione
Description
Properties
CAS No. |
22935-40-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,4-ditert-butylcyclobutane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h7-8H,1-6H3 |
InChI Key |
OVSWXTUVTXJGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(C(=O)C1=O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Strategies for 3,4 Di Tert Butylcyclobutane 1,2 Dione and Substituted Cyclobutane 1,2 Diones
General Methodologies for Cyclobutane-1,2-dione Ring Formation
The formation of the cyclobutane-1,2-dione core can be achieved through several synthetic routes, with [2+2] cycloaddition reactions being the most prominent. These methods involve the coupling of two two-carbon units to form the four-membered ring.
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane (B1203170) rings. organic-chemistry.org This reaction typically involves the photoexcitation of an alkene or a carbonyl compound to an excited state, which then reacts with a ground-state alkene in a stepwise or concerted manner. organic-chemistry.org For the synthesis of cyclobutane-1,2-dione precursors, the cycloaddition of an enone to an alkene is a common strategy. acs.org
The mechanism often begins with the excitation of an α,β-unsaturated ketone to a short-lived singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species interacts with an alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regiochemistry and stereochemistry of the addition can be influenced by the electronic properties and steric hindrance of the substituents on both the enone and the alkene.
While direct cycloadditions to form the 1,2-dione are less common, photochemical methods can be used to synthesize precursors that are then oxidized to the desired diketone. For example, the photodimerization of certain ketenes or the cycloaddition of an alkyne with a diketone equivalent could potentially lead to the cyclobutene-1,2-dione skeleton, which can be subsequently reduced.
Thermal and Catalytic [2+2] Cycloaddition Pathways
Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving simple alkenes. However, these reactions become feasible for specific classes of molecules, most notably ketenes. wikipedia.org Ketenes possess a unique electronic structure that allows them to undergo [2πs + 2πa] cycloadditions, where one component reacts suprafacially and the other antarafacially. wikipedia.org
The dimerization of ketenes is a classic example of this pathway and a primary route to four-membered rings. Depending on the substituents and reaction conditions, ketene (B1206846) dimerization can yield two primary products: a cyclobutane-1,3-dione (B95015) (from head-to-tail addition) or a β-lactone dimer which can rearrange. The formation of a cyclobutane-1,2-dione would require a head-to-head dimerization, which is generally less favored but can be influenced by steric factors.
Catalytic methods have also been developed to promote [2+2] cycloadditions under milder conditions. Transition metal catalysts, for instance, can facilitate the reaction between two olefins by forming metallacyclobutane intermediates, which then undergo reductive elimination to furnish the cyclobutane product. These catalytic cycles can offer improved control over regioselectivity and stereoselectivity.
Cyclization Reactions for Diketone Synthesis
Beyond cycloadditions, specific cyclization reactions can be employed to construct the cyclobutane-1,2-dione system. One effective method involves the treatment of 1,2-bis(trimethylsiloxy)cyclobutene with bromine. This procedure, which is an adaptation of methods described by Denis, Conia, and Heine, provides good yields of 1,2-cyclobutanedione. orgsyn.org The starting bis(siloxy)cyclobutene is typically prepared via an acyloin condensation of a corresponding dicarboxylic acid ester. orgsyn.org
The reaction proceeds by the addition of bromine across the double bond, followed by the elimination of trimethylsilyl (B98337) bromide to generate the 1,2-dione. Care must be taken during the workup, as the resulting 1,2-dione is sensitive to moisture and can undergo a facile benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylic acid. orgsyn.org
Specific Synthetic Approaches to 3,4-Di-tert-butylcyclobutane-1,2-dione
The synthesis of the highly sterically congested molecule this compound is not explicitly detailed in numerous publications, suggesting a significant synthetic challenge. The most plausible and direct approach to this target is the thermal dimerization of di-tert-butylketene.
Ketenes are well-known to undergo thermal [2+2] cycloaddition to form dimers. wikipedia.orgnih.gov The significant steric bulk of the two tert-butyl groups on the ketene monomer would be the dominant factor controlling the reaction's feasibility and outcome.
Proposed Synthesis via Ketene Dimerization:
Generation of Di-tert-butylketene: The precursor, di-tert-butylketene, can be generated from a suitable α-haloacyl halide, such as di-tert-butylacetyl chloride, by dehydrohalogenation with a non-nucleophilic base like triethylamine.
Thermal Dimerization: The highly reactive di-tert-butylketene, once formed, would be expected to dimerize. The regiochemical outcome of this dimerization is critical. A "head-to-tail" cycloaddition would lead to the corresponding cyclobutane-1,3-dione, while a "head-to-head" cycloaddition is required to form the desired this compound.
Stereoselective and Regioselective Synthesis of Substituted Cyclobutane-1,2-diones
Achieving stereochemical and regiochemical control is paramount in the synthesis of substituted cyclobutanes. The relative orientation of substituents on the four-membered ring dramatically affects the molecule's properties and reactivity.
Control of Diastereoselectivity
Diastereoselectivity in cyclobutane formation, particularly the control of cis versus trans isomers, is a central theme in synthetic strategies. acs.org In [2+2] cycloadditions, the diastereomeric outcome is determined in the transition state and is influenced by steric and electronic interactions between the reacting components.
For instance, in the thermal dimerization of ketenes, the transition state geometry dictates the final stereochemistry. The approach of the two ketene molecules can be influenced by solvent polarity and the nature of the substituents, leading to preferential formation of one diastereomer. wikipedia.org
In other cyclobutane-forming reactions, diastereoselectivity can be controlled by various factors. The use of chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one diastereomer over another. Ring-opening reactions of highly strained systems like bicyclo[1.1.0]butanes can also proceed with high diastereoselectivity to form functionalized cyclobutanes. organic-chemistry.org Furthermore, subsequent modification of a pre-formed cyclobutane ring can be directed by the existing stereocenters.
The table below summarizes examples of how reaction types and conditions can influence diastereoselectivity in the synthesis of substituted cyclobutanes.
| Reaction Type | Reactants | Conditions / Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Sulfa-Michael Addition | Cyclobutene (B1205218) Ester & Thiol | DBU | trans | >95:5 |
| [2+2] Cycloaddition | Acyclic Enones | Ru(II) Photocatalyst, Visible Light | Not Specified | Good Diastereoselectivity |
| Ring Contraction | Substituted Pyrrolidine | Iodonitrene Chemistry | Stereoretentive | >20:1 |
| Hydrophosphination | Acyl Bicyclobutane & Phosphine | Cu(I) Catalyst | α-adduct (single diastereomer) | High |
This table is illustrative and compiles data from various cyclobutane syntheses to demonstrate principles of diastereocontrol. organic-chemistry.orgacs.orgnih.gov
Enantioselective Synthesis
The synthesis of chiral molecules, such as the enantiomers of this compound, is a significant focus in organic chemistry due to the different biological activities enantiomers can exhibit. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed for the asymmetric synthesis of cyclobutane derivatives, which can be broadly applied to achieve the desired stereochemistry in substituted cyclobutane-1,2-diones.
One prominent method for constructing chiral cyclobutane rings is through [2+2] cycloaddition reactions. mdpi.comresearchgate.net These reactions involve the joining of two alkene molecules to form a four-membered ring. To induce enantioselectivity, chiral auxiliaries, catalysts, or ligands are employed. For instance, a chiral auxiliary can be temporarily attached to one of the reacting alkenes, directing the cycloaddition to favor the formation of one diastereomer. Subsequent removal of the auxiliary group yields the enantiomerically enriched cyclobutane product.
Organocatalysis has also emerged as a powerful tool for enantioselective [2+2] cycloadditions. mdpi.com Chiral organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze the reaction between two prochiral substrates to produce a chiral cyclobutane with high enantiomeric excess. mdpi.com For example, the dimerization of ketenes or the reaction of a ketene with an alkene can be controlled using a chiral catalyst to yield a specific enantiomer of the resulting cyclobutanone (B123998). This approach can be adapted for the synthesis of cyclobutane-1,2-diones.
Another strategy involves the use of chiral metal complexes as catalysts. Transition metals like rhodium, when coordinated with chiral ligands, can effectively catalyze asymmetric 1,4-addition reactions to cyclobutenes, leading to the formation of chiral cyclobutanes with high diastereo- and enantioselectivity. nih.gov The choice of the chiral diene ligand has been shown to have a dramatic effect on the diastereoselectivity of the reaction. nih.gov
Furthermore, enantioselective synthesis can be achieved through the functionalization of a pre-existing prochiral cyclobutane ring. For example, the enantioselective desymmetrization of a meso-cyclobutane derivative can provide access to a chiral intermediate, which can then be converted to the desired chiral cyclobutane-1,2-dione.
The table below summarizes some general strategies for the enantioselective synthesis of substituted cyclobutanes, which are applicable to the synthesis of chiral this compound.
| Synthetic Strategy | Description | Key Reagents/Catalysts | Potential Application |
| Chiral Auxiliary-Mediated [2+2] Cycloaddition | A chiral auxiliary is temporarily attached to a reactant to direct the stereochemical outcome of the cycloaddition. | Chiral alcohols, amines, or other removable chiral groups. | Synthesis of a specific diastereomer of a cyclobutane precursor. |
| Organocatalyzed [2+2] Cycloaddition | A small chiral organic molecule catalyzes the cycloaddition of two prochiral substrates. | Proline derivatives, cinchona alkaloids, chiral phosphoric acids. | Direct formation of an enantiomerically enriched cyclobutanone derivative. |
| Metal-Catalyzed Asymmetric Addition | A chiral metal complex catalyzes the addition of a nucleophile to a cyclobutene or related substrate. | Rhodium complexes with chiral diene ligands. | Enantioselective functionalization of a cyclobutene precursor. |
| Enantioselective Desymmetrization | A prochiral meso-cyclobutane is selectively transformed into a chiral product using a chiral reagent or catalyst. | Chiral reagents or catalysts that can differentiate between two equivalent functional groups. | Conversion of a symmetric cyclobutane intermediate into a chiral one. |
Biocatalytic Resolution Methods for Cyclobutane Derivatives
Biocatalysis offers a powerful and environmentally friendly alternative for obtaining enantiomerically pure compounds. Biocatalytic resolution involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. This approach is particularly useful when direct enantioselective synthesis is challenging or inefficient.
For cyclobutane derivatives, various enzymatic methods can be employed for kinetic resolution. Lipases are a common class of enzymes used for this purpose. They can selectively catalyze the hydrolysis of an ester or the acylation of an alcohol in a racemic mixture of cyclobutane derivatives. For instance, if a racemic mixture of a cyclobutane monoester is treated with a lipase, the enzyme may preferentially hydrolyze the ester of one enantiomer, leaving the other enantiomer's ester intact. The resulting mixture of the hydrolyzed product (an alcohol) and the unreacted ester can then be separated by conventional chromatographic techniques.
Similarly, oxidoreductases can be used for the resolution of racemic cyclobutane derivatives containing alcohol or ketone functionalities. These enzymes can selectively oxidize one enantiomer of a racemic alcohol to a ketone or reduce one enantiomer of a racemic ketone to an alcohol. This enzymatic transformation enriches the mixture in one enantiomer of the substrate and produces a chiral product, both of which can be isolated.
The efficiency of biocatalytic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value indicates that the enzyme has a strong preference for one enantiomer over the other, leading to a more effective separation. The choice of enzyme, solvent, temperature, and other reaction conditions can significantly influence the enantioselectivity of the process.
While specific biocatalytic resolutions for this compound are not extensively documented, the principles of enzymatic resolution of other cyclobutane derivatives can be applied. For example, a precursor to the dione (B5365651), such as a racemic diol or a monoester thereof, could potentially be resolved using an appropriate enzyme.
The following table outlines common biocatalytic resolution methods applicable to cyclobutane derivatives.
| Enzyme Class | Reaction Type | Substrate Requirement | Separation Principle |
| Lipases | Hydrolysis / Esterification / Transesterification | Racemic ester or alcohol | One enantiomer is selectively hydrolyzed or acylated, allowing separation of the product from the unreacted enantiomer. |
| Oxidoreductases | Oxidation / Reduction | Racemic alcohol or ketone | One enantiomer is selectively oxidized or reduced, leading to a mixture of the product and the unreacted enantiomer. |
| Esterases | Hydrolysis | Racemic ester | Similar to lipases, one enantiomer of the ester is selectively hydrolyzed to the corresponding alcohol. |
Reactivity and Mechanistic Investigations of 3,4 Di Tert Butylcyclobutane 1,2 Dione
Ring Contraction Reactions of 3,4-Di-tert-butylcyclobutane-1,2-dione
Ring contraction is a dominant reaction pathway for cyclobutane-1,2-diones, driven by the release of strain energy associated with the four-membered ring. researchgate.net The most prominent example of this transformation is the base-mediated benzilic acid rearrangement. acs.orgrsc.org This reaction is characteristic of 1,2-diketones that lack enolizable protons, a condition met by this compound. rsc.org The process involves the conversion of the cyclobutane-1,2-dione into a cyclopropanecarboxylic acid derivative, representing a formal oxidative rearrangement of one carbon center and reduction of the other. acs.org
In the presence of a strong base, such as hydroxide (B78521), this compound undergoes a benzilic acid-type rearrangement to yield a 2,3-di-tert-butyl-1-hydroxycyclopropane-1-carboxylate. acs.orgrsc.orgnih.gov The mechanism, elucidated through computational studies on the parent cyclobutane-1,2-dione, proceeds through several key steps. nih.gov
The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the formation of a tetrahedral alkoxide intermediate. acs.orgnih.gov This is followed by a concerted rearrangement where a C-C bond of the cyclobutane (B1203170) ring migrates. Specifically, the bond between the carbon bearing the hydroxyl group and an adjacent methylene (B1212753) carbon breaks, while a new bond forms between the migrating methylene carbon and the second carbonyl carbon. nih.gov This concerted step proceeds through a transition state leading to the ring-contracted product, a cyclopropanecarboxylate (B1236923). nih.gov Computational analysis shows this pathway to be strongly exergonic and to have a significantly lower activation energy compared to other possible reaction pathways, such as ring-opening, making it the only feasible reaction. nih.gov
While specific experimental studies on the stereochemistry of the ring contraction of cis- and trans-3,4-di-tert-butylcyclobutane-1,2-dione are not extensively documented, the established mechanism of the benzilic acid rearrangement allows for predictions. The rearrangement is an intramolecular process involving a concerted migration of a carbon atom. nih.gov
It is expected that the stereochemical configuration of the starting material would influence the stereochemistry of the final cyclopropane (B1198618) product. The migration of the C-C bond occurs on the face opposite to the departing bond in a manner analogous to other 1,2-rearrangements. The bulky tert-butyl groups would likely retain their relative cis or trans orientation during the rearrangement process. The steric hindrance imposed by these groups would also be expected to influence the initial nucleophilic attack and the subsequent conformational changes required to achieve the transition state for migration.
Photoreactivity of Cyclic 1,2-Diketones
The photochemistry of cyclic 1,2-diketones is complex and can lead to a variety of products depending on the ring size and reaction conditions. Common photochemical reactions for ketones include the Norrish Type I and Norrish-Yang reactions. acs.orglibretexts.org For strained four-membered ring diketones, Norrish Type I cleavage (α-cleavage) is a particularly important process. libretexts.orgrsc.org
Upon irradiation, this compound is expected to undergo homolytic cleavage of the C-C bond between the two carbonyl groups or, more likely, one of the C(CO)-C(alkyl) bonds. libretexts.orgkvmwai.edu.in Cleavage of a bond between a carbonyl carbon and an adjacent ring carbon results in the formation of an acyl-alkyl diradical intermediate. libretexts.org Studies on related alicyclic 1,2-diketones have shown that four-membered ring diketones have a high tendency to photo-fragment prior to engaging in intermolecular reactions like additions to alkenes. rsc.org This fragmentation is a consequence of the high ring strain. Other potential photoreactions for 1,2-diketones include the Norrish-Yang photocyclization, which involves intramolecular hydrogen abstraction to form functionalized 2-hydroxycyclobutanones. rsc.orgacs.org
Lewis Acid-Mediated Transformations and Rearrangements
The interaction of this compound with Lewis acids has not been extensively reported in the scientific literature. Generally, Lewis acids coordinate to carbonyl oxygen atoms, activating the carbonyl group towards nucleophilic attack or facilitating rearrangements. For 1,2-diketones, this activation could potentially lead to rearrangements similar to the benzilic acid rearrangement but under acidic conditions, or other skeletal reorganizations. However, specific studies detailing such transformations for this compound are not available.
Radical Intermediates in Reactions Involving the Cyclobutane Core
The primary route to radical intermediates in the chemistry of this compound involves photochemical excitation. As discussed under photoreactivity, the principal photochemical process for saturated cyclic ketones is the Norrish Type I α-cleavage. libretexts.orgkvmwai.edu.in This reaction involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group upon absorption of UV light. libretexts.org
For this compound, this α-cleavage would lead to the formation of a strained, cyclic acyl-alkyl diradical. Such diradicals are highly reactive intermediates that can undergo several subsequent transformations, including decarbonylation (loss of carbon monoxide), intramolecular hydrogen abstraction, or recombination to either reform the starting material or form an isomeric product. libretexts.org
Detailed Mechanistic Studies of Carbon-Carbon Bond Transformations
The most thoroughly characterized carbon-carbon bond transformation for the cyclobutane-1,2-dione core is the base-mediated benzilic acid rearrangement. nih.gov Detailed computational studies on the parent cyclobutane-1,2-dione molecule provide a clear mechanistic picture. nih.gov The key C-C bond transformation is the 1,2-shift of a carbanionic center, which leads to the contraction of the four-membered ring into a three-membered ring. nih.gov
The transition state for this rearrangement involves a concerted process where the breaking of the original C1-C4 bond and the formation of the new C2-C4 bond are nearly synchronous. nih.gov Analysis of the bond lengths and Wiberg bond indices in the transition state confirms this concerted nature, with the C1-C4 bond being significantly stretched and the new C2-C4 bond being partially formed. nih.gov This rearrangement is highly favorable due to both the release of ring strain and the formation of a stable carboxylate.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Int1 | Tetrahedral Adduct Intermediate | 0.0 (Reference) |
| TS2 | Transition State for Ring Contraction | +16.5 |
| Product | 1-Hydroxycyclopropane-1-carboxylate | -22.2 |
Another significant C-C bond transformation arises from the photochemically generated diradical intermediate. Following α-cleavage, this diradical can undergo decarbonylation, where a molecule of carbon monoxide is extruded. This results in a new diradical species that can subsequently form a new C-C bond to yield a cyclopropane derivative or undergo other rearrangements. libretexts.org These pathways represent fundamental C-C bond transformations originating from the cyclobutane core.
Silylketene Acetal (B89532) Intermediates
While direct experimental evidence for the formation of silylketene acetal intermediates from this compound is not extensively documented in the literature, their potential involvement in certain reactions can be inferred from the general reactivity of 1,2-diones. The formation of silyl (B83357) enol ethers from ketones is a common synthetic strategy, and in the case of a 1,2-dione, the formation of a bis(silyloxy)cyclobutene derivative is conceivable. This species, a silylketene acetal analog, would possess a unique electronic structure due to the presence of two adjacent silyloxy groups on a strained four-membered ring.
The reaction would likely proceed through the enolization of one or both carbonyl groups, followed by trapping of the enolate(s) with a silylating agent, such as a trialkylsilyl halide or triflate. The steric hindrance imposed by the tert-butyl groups would significantly influence the feasibility and regioselectivity of such a reaction. It is plausible that the formation of a mono-silyl enol ether would be more favorable than the formation of the corresponding bis-silyloxycyclobutene.
Should such silylketene acetal intermediates be formed, they would be expected to exhibit enhanced reactivity in subsequent transformations, such as nucleophilic additions and cycloadditions, due to the electron-donating nature of the silyloxy groups and the inherent strain of the cyclobutene (B1205218) ring.
Strain-Release Functionalization Mechanisms
A key driver in the reactivity of cyclobutane derivatives is the release of inherent ring strain. For cyclobutane-1,2-dione, this strain is exacerbated by the steric repulsion between the adjacent carbonyl groups and the bulky tert-butyl substituents. Reactions that lead to the opening or rearrangement of the four-membered ring are therefore often thermodynamically favorable.
One prominent example of a strain-release functionalization is the benzilic acid rearrangement, which has been computationally studied for the parent cyclobutane-1,2-dione. beilstein-journals.orgarchive.org This reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, followed by a 1,2-acyl migration to form a five-membered ring intermediate, which then rearranges to a cyclopropanecarboxylate derivative. This ring contraction is a direct consequence of the release of strain in the four-membered ring.
In the case of this compound, the steric bulk of the tert-butyl groups would likely influence the rate and stereochemical outcome of such a rearrangement. The functionalization of the cyclobutane ring through strain-release mechanisms allows for the synthesis of novel and complex molecular architectures that would be difficult to access through other synthetic routes.
Biradical Pathway Elucidation
Photochemical reactions of cyclic ketones often proceed through the formation of biradical intermediates via α-cleavage (Norrish Type I reaction). mdpi.com For this compound, irradiation with ultraviolet light could induce the homolytic cleavage of the C1-C2 bond or one of the C-C bonds adjacent to the carbonyl groups. This would result in the formation of a 1,4- or a 1,6-biradical, respectively.
The stability and subsequent reaction pathways of these biradical intermediates would be influenced by the bulky tert-butyl groups. These substituents could sterically hinder recombination of the radical centers, potentially favoring other reaction pathways such as decarbonylation, ring-opening to form unsaturated acyclic compounds, or intramolecular hydrogen abstraction.
The elucidation of these biradical pathways often involves techniques such as time-resolved spectroscopy and computational modeling to characterize the transient intermediates and map the potential energy surface of the reaction. While specific studies on this compound are limited, the general principles of cyclic ketone photochemistry suggest that biradical intermediates play a crucial role in its photochemical transformations.
Stereoretentive Mechanisms
The stereochemistry of reactions involving this compound is of significant interest due to the presence of stereocenters at the 3- and 4-positions. Reactions that proceed with retention of the relative stereochemistry of the tert-butyl groups are termed stereoretentive.
For reactions that proceed through a concerted mechanism, such as certain cycloadditions or electrocyclic reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product according to the Woodward-Hoffmann rules. In the case of stepwise reactions, such as those involving the biradical intermediates discussed previously, the degree of stereoretention depends on the lifetime of the intermediate and the relative rates of bond rotation and ring closure.
The bulky tert-butyl groups can play a significant role in promoting stereoretention by sterically disfavoring conformations that would lead to inversion of stereochemistry. For example, in a ring-opening reaction proceeding through a biradical intermediate, the tert-butyl groups may restrict bond rotation, leading to a product that retains the original stereochemical information.
Thermal Decomposition and Isomerization Pathways
The thermal reactivity of this compound is expected to be dominated by pathways that relieve ring strain and steric interactions. At elevated temperatures, the compound may undergo decomposition or isomerization.
Plausible thermal decomposition pathways could involve decarbonylation to yield a cyclopropane derivative or a ring-opened product. The initial step in such a process could be the homolytic cleavage of a C-C bond, similar to the photochemical α-cleavage.
Isomerization pathways could include electrocyclic ring-opening to form a substituted diene. The stereochemistry of this process would be governed by orbital symmetry rules. The presence of the two tert-butyl groups would likely influence the activation energy and the equilibrium position of such an isomerization. Studies on the thermal decomposition of other sterically hindered cyclobutane derivatives have shown that a variety of products can be formed through complex reaction networks involving radical intermediates. nih.gov
Spectroscopic Characterization and Structural Analysis of 3,4 Di Tert Butylcyclobutane 1,2 Dione
Electronic Absorption Spectroscopy for n-π Transitions*
The electronic spectrum of dicarbonyl compounds is often characterized by weak absorptions at long wavelengths, which are attributed to n-π* transitions. These transitions involve the excitation of a non-bonding electron from an oxygen lone pair (n) to an antibonding π-orbital (π) associated with the carbonyl group. For vicinal diketones like 3,4-di-tert-butylcyclobutane-1,2-dione, the interaction between the two carbonyl groups leads to a splitting of the n and π energy levels, resulting in multiple possible transitions.
Alkyl groups, such as the tert-butyl substituents in this molecule, are generally considered to have a weak electron-donating inductive effect. scielo.org.mx This effect can slightly destabilize the non-bonding orbitals on the oxygen atoms and subtly alter the energy of the π* orbitals. This typically results in a small bathochromic (red) shift in the n-π* absorption band compared to the unsubstituted parent dione (B5365651). However, the primary influence on the electronic transitions in this specific molecule is the rigid geometry imposed by the cyclobutane (B1203170) ring and the steric bulk of the tert-butyl groups, which dictates the relative orientation of the carbonyl groups.
Vicinal diketones are known for their color, which arises from the n-π* transition occurring in the visible or near-UV region of the spectrum. The absorption is characteristically of low molar absorptivity. The precise wavelength of this absorption is highly sensitive to the dihedral angle between the two carbonyl groups. In a constrained system like a cyclobutane ring, this angle is fixed, which can lead to distinct absorption characteristics. While specific experimental UV-Vis data for this compound is not extensively reported in the literature, analysis of related vicinal diketones shows that they absorb in the range of 350-550 nm. elabprotocols.comthermofisher.com Any deviation from the expected absorption wavelength could be considered anomalous and would likely be attributed to the unique conformational constraints and electronic environment imposed by the combination of the strained ring and bulky tert-butyl groups.
Vibrational Spectroscopy (Infrared) of Carbonyl Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence and electronic environment of carbonyl groups. The C=O stretching vibration gives rise to a strong and sharp absorption band in the IR spectrum. pg.edu.pl The position of this band is highly sensitive to the molecular structure.
For typical acyclic ketones, the C=O stretch appears around 1715 cm⁻¹. msu.edu However, incorporating the carbonyl group into a strained ring system causes a significant shift to higher wavenumbers (a "blue shift"). This is due to the increased s-character in the C-C bonds of the ring, which stiffens the adjacent C=O bond, increasing its force constant. For a four-membered ring, this effect is particularly pronounced, increasing the stretching frequency by approximately 50-60 cm⁻¹. msu.edu Therefore, the carbonyl absorption for this compound is predicted to be in the region of 1765-1775 cm⁻¹. The electron-donating effect of the alkyl groups would typically lower this frequency slightly, but the ring strain is the dominant factor.
| Ring Size | Typical C=O Stretching Frequency (cm⁻¹) | Frequency Shift Relative to Acyclic Ketone (cm⁻¹) |
| 6-membered (Cyclohexanone) | ~1715 | ~0 |
| 5-membered (Cyclopentanone) | ~1745 | +30 |
| 4-membered (Cyclobutanone) | ~1775 | +60 |
| 3-membered (Cyclopropanone) | ~1850 | +135 |
| Data derived from general principles of IR spectroscopy. msu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments
NMR spectroscopy is the most powerful technique for determining the detailed solution-state structure and conformational dynamics of organic molecules. auremn.org.br For this compound, NMR can be used to distinguish between the cis and trans isomers and to understand the conformation of the cyclobutane ring.
The bulky tert-butyl groups play a crucial role in the molecule's conformation. Due to their large size, they will preferentially occupy positions that minimize steric strain. Based on studies of analogous 1,2-disubstituted cyclobutanes, distinct conformational behaviors are expected for the cis and trans isomers. researchgate.net
trans-isomer : The two tert-butyl groups are expected to adopt a di-pseudo-equatorial conformation to minimize steric interactions. This would result in a relatively rigid, puckered ring conformation. The ¹H NMR spectrum would be expected to show a single signal for the two equivalent methine protons (at C3 and C4) and a single, sharp singlet for the 18 equivalent protons of the two tert-butyl groups.
cis-isomer : The cis arrangement forces one tert-butyl group into a pseudo-equatorial position and the other into a more sterically hindered pseudo-axial position. To alleviate this strain, the molecule is expected to undergo rapid ring flipping at room temperature, interconverting between two equivalent puckered conformations. researchgate.net This dynamic process would result in time-averaged NMR signals. Like the trans isomer, the room-temperature ¹H NMR spectrum would likely show a single methine signal and a single tert-butyl signal, but the chemical shifts would differ from the trans isomer. At low temperatures, this ring flipping could be slowed on the NMR timescale, potentially leading to the observation of separate signals for the pseudo-axial and pseudo-equatorial environments.
The tert-butyl groups themselves provide a characteristically sharp and intense signal in the ¹H NMR spectrum, aiding in structural confirmation. nih.gov Advanced 2D NMR techniques, such as NOESY, would be instrumental in unambiguously confirming the stereochemical relationship between the two tert-butyl groups in each isomer.
| Isomer | Expected Conformation(s) | Expected Dynamic Behavior |
| trans-3,4-Di-tert-butylcyclobutane-1,2-dione | Di-pseudo-equatorial | Conformationally rigid |
| cis-3,4-Di-tert-butylcyclobutane-1,2-dione | (Pseudo-axial/Pseudo-equatorial) ⇌ (Pseudo-equatorial/Pseudo-axial) | Rapid ring flipping at room temperature |
| Conformational behavior predicted based on analogies with 1,2-diphenylcyclobutane. researchgate.net |
Mass Spectrometry for Fragmentation Pathways and Molecular Structure Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For this compound (molecular weight 196.29 g/mol ), several characteristic fragmentation pathways can be predicted under electron ionization (EI) conditions.
Loss of a Methyl Radical : The most common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, mass = 15) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 181.
Loss of Isobutylene (B52900) : Another possible fragmentation is the elimination of a neutral isobutylene molecule (C₄H₈, mass = 56). This would lead to a fragment ion at m/z 140.
Ring Cleavage : Cyclobutane derivatives can undergo characteristic ring cleavage. A retro-[2+2] cycloaddition type cleavage would split the molecule into two identical fragments of tert-butylketene (C₆H₁₀O, mass = 98). This would produce a significant peak at m/z 98.
Alpha-Cleavage : Cleavage of the C-C bond adjacent to a carbonyl group (alpha-cleavage) could lead to the formation of a tert-butylcarbonyl cation ([ (CH₃)₃C-C≡O ]⁺, m/z 85) and a corresponding radical.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 196 | [M]⁺ | Molecular Ion |
| 181 | [M - CH₃]⁺ | Loss of a methyl radical |
| 140 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 98 | [C₆H₁₀O]⁺ | Ring cleavage to tert-butylketene |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Crystallographic Studies of Solid-State Molecular Architecture
While solution-state techniques like NMR reveal dynamic conformations, single-crystal X-ray diffraction provides a definitive, static picture of the molecular structure in the solid state. A crystallographic study of this compound would precisely determine key structural parameters, including:
Bond Lengths : The exact lengths of the C=O, C1-C2, C3-C4, and C-C bonds within the tert-butyl groups. The C1-C2 bond is expected to be relatively long for a single bond due to the electronic repulsion of the adjacent, eclipsed carbonyl groups.
Bond Angles : The internal angles of the cyclobutane ring, which would quantify the degree of ring strain.
Ring Conformation : It would confirm whether the cyclobutane ring is planar or, more likely, puckered, and would determine the precise puckering angle.
Stereochemistry : For a single crystal of one isomer, it would unambiguously confirm the cis or trans relationship of the tert-butyl substituents.
Intermolecular Interactions : The analysis would reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular forces that stabilize the solid-state architecture.
Although a specific crystal structure for this compound is not found in the surveyed literature, studies on related substituted cyclobutane systems confirm the power of this technique to reveal detailed three-dimensional structures. researchgate.netresearchgate.net
Stereochemical and Conformational Landscape of 3,4 Di Tert Butylcyclobutane 1,2 Dione
Intrinsic Chirality and Diastereoisomerism in Substituted Cyclobutanes
Substituted cyclobutanes, including 3,4-di-tert-butylcyclobutane-1,2-dione, can exhibit stereoisomerism. The presence of two substituents on the cyclobutane (B1203170) ring gives rise to the possibility of cis and trans diastereomers. In the cis isomer, the tert-butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org
These diastereomers have distinct physical and chemical properties. The relative stability of the cis and trans isomers is determined by the interplay of steric and electronic effects. In many disubstituted cycloalkanes, the trans isomer is more stable as it allows bulky substituents to occupy pseudo-equatorial positions, minimizing steric hindrance. idc-online.com However, the specific geometry of the cyclobutane ring and the nature of the substituents can influence this preference. For 1,3-disubstituted cyclobutanes, both cis and trans isomers can exist, and in cases where the substituents are identical, the cis isomer is a meso compound. chemistryschool.net
The presence of two stereocenters at the C3 and C4 positions means that, in addition to diastereomers, enantiomers are also possible for the chiral trans isomer. The cis isomer of 3,4-disubstituted cyclobutanes, if the substituents are identical, possesses a plane of symmetry and is therefore achiral (a meso compound). chemistryschool.net
Dynamic Conformational Behavior and Preferred States
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.org This puckering introduces a dynamic equilibrium between two equivalent puckered conformations.
The bulky tert-butyl groups have a profound impact on the conformational preferences of the cyclobutane ring. These groups will preferentially occupy positions that minimize steric interactions. In a puckered cyclobutane ring, the substituents can be described as being in either pseudo-axial or pseudo-equatorial positions. The large size of the tert-butyl groups strongly disfavors the pseudo-axial orientation due to significant steric clashes with the rest of the ring.
The barrier to ring inversion in cyclobutane is relatively low, but the presence of bulky substituents like tert-butyl groups can significantly alter this barrier. The energy difference between conformations where a tert-butyl group is pseudo-axial versus pseudo-equatorial is substantial, effectively locking the ring into a conformation that places both bulky groups in the more favorable pseudo-equatorial positions. In the case of cis-1,4-di-tert-butylcyclohexane, a related system with bulky groups, the twisted boat conformation is found to be more stable than the chair conformation to avoid steric hindrance. doubtnut.com
The primary source of strain in this compound is a combination of angle strain, torsional strain, and steric strain.
Angle Strain: The internal bond angles of a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org Ring puckering slightly reduces this angle strain. libretexts.org
Torsional Strain: In a planar cyclobutane, all adjacent C-H and C-C bonds would be eclipsed. The puckered conformation staggers these bonds, reducing torsional strain. libretexts.org
Steric Strain: This arises from the repulsive interactions between the large tert-butyl groups. To minimize this strain, the molecule will adopt a conformation that maximizes the distance between these groups. In the trans isomer, a diaxial-like conformation would lead to severe steric hindrance, making a diequatorial-like conformation highly preferred. For the cis isomer, the molecule is forced into a conformation where one group is pseudo-axial and the other is pseudo-equatorial, leading to significant strain. researchgate.net
Computational studies on analogous systems like cis-1,4-di-tert-butylcyclohexane have shown that the energy difference between chair and twist-boat conformations can be small, with the twist-boat being a major component of the conformational mixture. researchgate.net This highlights the molecule's flexibility in adopting non-chair conformations to alleviate steric strain from bulky substituents. researchgate.net
Table 1: Comparison of Strain Types in Cyclobutane
| Strain Type | Description | Consequence for this compound |
| Angle Strain | Deviation of bond angles from the ideal 109.5°. | Inherent to the four-membered ring, leading to increased reactivity. |
| Torsional Strain | Eclipsing interactions between adjacent bonds. | Reduced by ring puckering, but still a significant factor. |
| Steric Strain | Repulsive interactions between the bulky tert-butyl groups. | Dominant factor in determining the preferred conformation, favoring pseudo-equatorial positions for the tert-butyl groups. |
Stereochemical Control in Reactions of this compound
The well-defined conformational preferences of this compound, dictated by the bulky tert-butyl groups, can be exploited to achieve stereochemical control in its reactions. The steric hindrance imposed by the tert-butyl groups can direct incoming reagents to attack the carbonyl groups from the less hindered face of the molecule.
For instance, in nucleophilic additions to the carbonyl groups, the nucleophile will preferentially approach from the side opposite to the bulky tert-butyl groups. This can lead to the formation of a single or a major diastereomer of the product. This principle of substrate-controlled stereoselectivity is a powerful tool in organic synthesis. The puckered nature of the cyclobutanone (B123998) ring can also influence the stereochemical outcome of reactions, with attack often favored anti to the adjacent substituent to minimize torsional strain in the transition state. nih.gov
The synthesis of 1,3-difunctionalized cyclobutanes, for example, can be achieved with high diastereoselectivity through ring-opening reactions of bicyclo[1.1.0]butanes, where the stereochemistry of the starting material influences that of the product. rsc.org
Theoretical and Computational Studies of 3,4 Di Tert Butylcyclobutane 1,2 Dione
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are indispensable for understanding the intricate details of electronic structure and bonding in molecules like 3,4-di-tert-butylcyclobutane-1,2-dione, where ring strain and steric hindrance play crucial roles.
Molecular Orbital (MO) Theory Applications (e.g., Extended Hückel Method)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. For a comprehensive analysis of this compound, the Extended Hückel Method (EHM), a semi-empirical quantum chemistry approach developed by Roald Hoffmann, is particularly instructive. wikipedia.org Unlike the simple Hückel method which only considers π orbitals, EHM includes all valence σ and π orbitals, making it suitable for saturated and non-planar systems. wikipedia.orglibretexts.org
Application of EHM to this molecule would involve constructing a basis set from the valence atomic orbitals of all constituent atoms (carbon 2s, 2p; oxygen 2s, 2p; hydrogen 1s). The method calculates the molecular orbitals as linear combinations of these atomic orbitals (LCAO). libretexts.org Key insights from such an analysis would include:
Orbital Mixing: Examination of the MO diagram would reveal the extent of mixing between the σ orbitals of the cyclobutane (B1203170) framework, the π orbitals of the carbonyl groups, and the orbitals of the tert-butyl substituents.
Frontier Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO is expected to have significant contributions from the oxygen lone pairs and the C-C single bonds of the ring, while the LUMO would likely be dominated by the π* antibonding orbitals of the carbonyl groups.
Bonding in a Strained Ring: EHM can provide a qualitative picture of the "bent bonds" within the cyclobutane ring, where orbital overlap is less effective than in an unstrained alkane, contributing to the ring strain.
While not highly accurate for predicting geometric structures, EHM is valuable for determining the relative energies of different molecular conformations and for understanding orbital interactions that govern chemical reactivity. wikipedia.orgchemeurope.com
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for optimizing molecular geometries and calculating thermodynamic properties. nih.govresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger, are employed to find the minimum energy structure. beilstein-journals.orgnih.gov
The geometry optimization process systematically alters the positions of the atoms until a stationary point on the potential energy surface is found. For the target molecule, DFT would predict:
Ring Puckering: The four-membered ring is not planar. DFT calculations would quantify the degree of puckering and the dihedral angles within the ring.
Bond Lengths and Angles: Precise values for C-C and C=O bond lengths, as well as internal bond angles, would be determined. The C-C bonds within the ring are expected to be elongated due to strain and steric repulsion between the bulky tert-butyl groups. The C-C-C bond angles will be significantly compressed from the ideal sp³ angle of 109.5°.
Substituent Orientation: The theory would establish the preferred orientation of the tert-butyl groups relative to the cyclobutane ring to minimize steric clashes.
Energetic calculations provide data on the molecule's stability. A study on the parent molecule, cyclobutane-1,2-dione, using the M06-2X functional, has been used to calculate Gibbs free energies of reaction, demonstrating the power of DFT in predicting the thermodynamics of chemical processes. beilstein-journals.org Similar calculations for the di-tert-butyl derivative would quantify the steric strain introduced by the substituents.
Table 1: Representative Calculated Geometrical Parameters for Substituted Cyclobutene-1,2-diones using DFT Note: Data for the specific title compound is not available; this table is based on a closely related structure calculated using the B3LYP/6-31G(d,p) method.
| Parameter | Calculated Value | Reference Compound |
|---|---|---|
| C=O Bond Length | ~1.22 Å | 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione researchgate.net |
| Ring C-C Bond Length | ~1.47 Å | |
| Ring C=C Bond Length | ~1.38 Å | |
| Ring C-C=O Angle | ~134° |
Computational Prediction and Interpretation of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and analysis. Time-dependent DFT (TD-DFT) and standard DFT frequency calculations can simulate UV-Vis, IR, and NMR spectra. nih.govelixirpublishers.com
For this compound, DFT calculations would predict:
Infrared (IR) Spectrum: Frequency calculations can predict the vibrational modes. The most prominent peaks would be the symmetric and asymmetric stretching frequencies of the two carbonyl (C=O) groups, typically found in the 1750-1800 cm⁻¹ region for strained ketones. The C-H stretching and bending vibrations of the tert-butyl groups would also be predicted. Comparing calculated and experimental spectra can reveal subtle structural details, such as intermolecular interactions. nih.gov
NMR Spectrum: The chemical shifts for ¹H and ¹³C atoms can be calculated with good accuracy. The ¹H NMR spectrum would be expected to show a singlet for the numerous equivalent protons of the two tert-butyl groups and signals for the two protons on the cyclobutane ring. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbons well downfield (>200 ppm) and signals for the quaternary and methyl carbons of the tert-butyl groups. Computational studies on similar molecules have shown excellent agreement between calculated and experimental chemical shifts. researchgate.net
Electronic Spectrum: TD-DFT calculations can predict electronic transitions. The molecule is expected to have a weak n→π* transition at a relatively long wavelength, characteristic of α-dicarbonyl compounds, and stronger π→π* transitions at shorter wavelengths. researchgate.net
Mechanistic Studies through Potential Energy Surface Exploration
Understanding the reactivity of this compound requires exploring its potential energy surface (PES) for various reaction pathways. nih.gov Computational methods allow for the location of transition states (saddle points on the PES) and intermediates (local minima), providing a detailed picture of reaction mechanisms and activation energies.
A comprehensive computational study on the base-catalyzed reactions of the parent cyclobutane-1,2-dione provides a direct analogy. beilstein-journals.org Using a variety of ab initio and DFT methods, three potential reaction pathways were investigated after the initial nucleophilic attack by hydroxide (B78521):
Path A: Benzilic Acid Rearrangement: A ring contraction to form 1-hydroxycyclopropanecarboxylate.
Path B: Ring Opening: Fission of a C-C bond to form an α-oxobutanoate.
Path C: Ring Opening: Fission of a different C-C bond to form a γ-oxobutanoate.
The calculations showed that while Paths B and C were thermodynamically favorable, their activation energies were substantially higher than for Path A. beilstein-journals.org The benzilic acid rearrangement was found to be the only kinetically feasible pathway, which aligns with experimental observations. beilstein-journals.org
For this compound, a similar study would be crucial. The bulky tert-butyl groups would likely influence the transition state energies, potentially altering the kinetic favorability of these pathways. The steric hindrance might raise the activation barrier for the benzilic acid rearrangement or favor a ring-opening pathway to relieve strain.
Table 2: Calculated Gibbs Free Energies of Activation (ΔG≠) and Reaction (ΔGreact) for Pathways of Cyclobutane-1,2-dione with Hydroxide Data from a CEPA/1 level of theory study.
| Reaction Pathway | Description | ΔG≠ (kcal/mol) | ΔGreact (kcal/mol) |
|---|---|---|---|
| Path A | Benzilic Acid Rearrangement | 16.5 | -22.2 |
| Path B | α-Oxo Ring Opening | 22.2 | -30.8 |
| Path C | γ-Oxo Ring Opening | 44.4 | -32.9 |
Source: Adapted from N. Sultana and W. M. F. Fabian, Beilstein J. Org. Chem. 2013, 9, 594–601. beilstein-journals.org
Conformational Analysis and Energetic Profiles using Computational Methods
Due to the steric demands of the two tert-butyl groups, this compound is expected to exhibit interesting conformational preferences. The cyclobutane ring itself is puckered, and the substituents can exist in different relative orientations (cis/trans). For each isomer, the tert-butyl groups can adopt various rotational conformations.
Computational methods are essential for mapping the conformational landscape and identifying the global minimum energy structure. This is typically done by:
Conformational Search: Using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations.
Geometry Optimization: Re-optimizing the low-energy conformers found in the search using a more accurate method like DFT.
Studies on analogous di-tert-butyl substituted cyclic systems, such as cis-1,4-di-tert-butylcyclohexane, have shown that severe steric hindrance can force the molecule into non-standard conformations. For instance, the cyclohexane (B81311) derivative adopts a twisted-boat conformation over the expected chair form to alleviate the strain of having a tert-butyl group in an axial position.
Applying this logic to this compound, it is expected that the lowest energy conformer will be one that maximizes the distance between the two bulky tert-butyl groups, influencing the degree of ring puckering. An energetic profile can be calculated by systematically rotating the C-C bond connecting the ring to the tert-butyl group to determine the energy barriers to rotation.
Quantitative Assessment of Substituent Effects on Molecular Properties
The tert-butyl groups in this compound exert significant steric and electronic effects compared to the parent compound. A quantitative assessment of these effects can be achieved by comparing computational data between the substituted and unsubstituted molecules.
Structural Effects: The primary effect is steric. As discussed, the tert-butyl groups will cause elongation of adjacent C-C bonds and distortion of bond angles to minimize van der Waals repulsion. This increase in ring strain can be quantified by calculating the strain energy.
Electronic Effects: The tert-butyl group is a weak electron-donating group through hyperconjugation. This can be quantified by analyzing the calculated molecular orbital energies and charge distributions. The electron donation may slightly raise the energy of the HOMO and could subtly affect the reactivity of the carbonyl groups.
Spectroscopic Effects: The steric bulk and electronic influence will shift spectroscopic signals. For example, the C=O stretching frequency in the IR spectrum might be altered due to changes in bond strength and coupling with other vibrational modes. NMR chemical shifts of the ring carbons and protons will also be different from the parent dione (B5365651) due to the different electronic and steric environment.
By comparing the calculated properties of cyclobutane-1,2-dione with its 3,4-di-tert-butyl derivative, a clear, quantitative picture of the role these substituents play in defining the molecule's structure, stability, and potential reactivity emerges.
Ring Strain and Strain Energy Analysis in 3,4 Di Tert Butylcyclobutane 1,2 Dione
Angle Strain Contributions within the Cyclobutane (B1203170) Ring
The cyclobutane ring itself is forced to adopt bond angles that are significantly smaller than the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. libretexts.orglibretexts.org To minimize torsional strain, cyclobutane rings are not planar but exist in a puckered or "butterfly" conformation. libretexts.orglumenlearning.com This puckering slightly decreases the internal C-C-C bond angles to approximately 88°, further increasing the angle strain. libretexts.orglumenlearning.com
Furthermore, the presence of two carbonyl groups introduces sp²-hybridized carbons into the ring. These carbons ideally prefer a trigonal planar geometry with bond angles of 120°. The rigid four-membered ring cannot accommodate such large angles, forcing the C-C(O)-C angle to be severely compressed. This compression adds a substantial amount of angle strain to the system. The combination of compressed sp³ and sp² centers within the same small ring results in a molecule with a very high degree of angle strain.
Table 1: Comparison of Ideal vs. Estimated Bond Angles in the 3,4-Di-tert-butylcyclobutane-1,2-dione Ring
| Atoms Involved (Angle) | Hybridization | Ideal Angle | Estimated Angle in Ring | Source of Strain |
|---|---|---|---|---|
| C3-C4-C(tert-butyl) | sp³ | 109.5° | ~109.5° (external) | Minimal from this specific angle |
| C2-C3-C4 | sp³ | 109.5° | ~88° | Severe compression from tetrahedral ideal |
| C1-C2-C3 | sp²-sp³ | ~120°/109.5° | ~90° | Severe compression from both ideals |
| O=C1-C2 | sp² | 120° | ~135° (external) | Distortion to accommodate ring angle |
| C2-C1-C4 | sp² | 120° | ~90° | Severe compression from trigonal planar ideal |
Torsional Strain Arising from Eclipsing Interactions
Torsional strain, or Pitzer strain, results from the repulsion between electron clouds of bonds that are forced into eclipsed or nearly-eclipsed conformations. khanacademy.org While the puckering of the cyclobutane ring serves to alleviate some of this strain compared to a planar structure, significant torsional strain remains. lumenlearning.commasterorganicchemistry.com
In this compound, the substituents on the four-membered ring are in close proximity. The puckered conformation prevents perfect eclipsing, but the dihedral angles between substituents on adjacent carbons are still far from the ideal 60° of a staggered conformation. This leads to repulsive interactions between:
The C3-H and C4-H bonds.
The bulky C3-tert-butyl and C4-tert-butyl groups.
The tert-butyl group on C3 and the carbonyl group on C2.
The tert-butyl group on C4 and the carbonyl group on C1.
Transannular (Van der Waals) Strain from Bulky Tert-Butyl Substituents
Perhaps the most significant contributor to the strain energy in this specific molecule is transannular strain, a form of steric hindrance. This strain arises from non-bonded atoms across a ring being forced into each other's van der Waals radii. libretexts.org
The two tert-butyl groups are positioned on adjacent carbons (a vicinal arrangement). The tert-butyl group is exceptionally bulky, and placing two such groups next to each other on a rigid, small ring structure leads to severe steric repulsion. researchgate.netchegg.com The C-C bond length of the ring framework forces the methyl groups of one tert-butyl group into very close proximity with the methyl groups of the other. This intense steric crowding dramatically increases the potential energy of the molecule. In larger, more flexible rings like cyclohexane (B81311), the system can adopt conformations to minimize such interactions, but this is not possible in the constrained cyclobutane ring. msu.edu This severe van der Waals repulsion is a dominant destabilizing factor.
Impact of Ring Strain on Thermodynamic Stability and Kinetic Reactivity
The accumulation of angle, torsional, and severe transannular strain makes this compound a thermodynamically unstable molecule. High strain energy corresponds to a higher heat of formation and, consequently, a higher heat of combustion compared to a strain-free isomeric or reference compound. libretexts.org This stored potential energy provides a powerful thermodynamic driving force for reactions that can cleave the four-membered ring, as ring-opening would relieve the associated strain. researchgate.netyoutube.com
Kinetically, the high ring strain renders the molecule more reactive than its less-strained counterparts. youtube.com The strained bonds within the ring are weaker and more susceptible to breaking. The molecule is prone to undergo reactions that are not observed in more stable systems. For instance, strained cyclic ketones can exhibit enhanced reactivity toward nucleophiles at the carbonyl carbon, and the cyclobutane ring itself can be opened under thermal, photochemical, or catalytic conditions. rsc.orgelsevierpure.com The relief of ring strain acts as a significant contributor to lowering the activation energy for such ring-opening pathways. researchgate.netresearchgate.net
Methodologies for Quantifying Ring Strain Energy
Quantifying the total ring strain energy (RSE) of a molecule like this compound can be approached through both experimental and computational methods.
Experimental Methods:
Heats of Combustion: The traditional method involves measuring the heat of combustion of the compound. This value is then compared to a theoretical, strain-free reference value. The reference value is typically calculated from group increments derived from unstrained, acyclic molecules containing the same functional groups. The difference between the experimental heat of combustion and the calculated value for the hypothetical strain-free molecule gives the strain energy. libretexts.org
Computational Methods:
Ab Initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry provides powerful tools to calculate the RSE. The geometry of the molecule is first optimized to find its lowest energy conformation. Then, the total energy of this optimized structure is calculated using high-level quantum mechanical methods. researchgate.net
Isodesmic and Homodesmic Reactions: To accurately isolate the strain energy from other energetic factors, the calculated energy of the strained molecule is used in a hypothetical, balanced chemical reaction known as an isodesmic or homodesmic reaction. q-chem.comanu.edu.au In these reactions, the number and types of bonds, atom types, and hybridization states are conserved on both the reactant and product sides. The products are chosen to be simple, acyclic, and recognized as strain-free molecules. The enthalpy change of this hypothetical reaction, which can be calculated with high accuracy, corresponds directly to the strain energy of the cyclic molecule. anu.edu.auresearchgate.net This method effectively cancels out systematic errors in the calculation. anu.edu.au
Table 2: Summary of Contributions to Ring Strain in this compound
| Type of Strain | Origin | Estimated Magnitude |
|---|---|---|
| Angle Strain | Deviation of sp³ (~88°) and sp² (~90°) bond angles from ideal values (109.5°/120°). | High |
| Torsional Strain | Eclipsing or near-eclipsing interactions between substituents on adjacent ring carbons. | High |
| Transannular (Van der Waals) Strain | Severe steric repulsion between the two large, adjacent tert-butyl groups. | Very High |
Future Research Directions and Advanced Methodologies for 3,4 Di Tert Butylcyclobutane 1,2 Dione
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of 3,4-di-tert-butylcyclobutane-1,2-dione is anticipated to be non-trivial due to the severe steric hindrance imposed by the tert-butyl groups. Future research will necessitate the development of novel synthetic strategies that can efficiently construct this sterically congested carbocycle with high selectivity.
Key Research Objectives:
Stereoselective [2+2] Photocycloadditions: A primary avenue for investigation will be the [2+2] photocycloaddition of alkenes. The dimerization of a suitable tert-butyl-substituted ketene (B1206846) or the cycloaddition of a tert-butylketene with a tert-butyl-substituted alkene could provide a direct route to the cyclobutane (B1203170) skeleton. Research will focus on identifying appropriate photosensitizers and reaction conditions to control the stereoselectivity of the cycloaddition, leading to either the cis or trans isomer.
Catalytic Approaches: The development of catalytic methods for the synthesis of highly substituted cyclobutanes is a burgeoning field. Future work could explore the use of transition metal catalysts to promote the [2+2] cycloaddition of sterically hindered olefins that are unreactive under purely thermal or photochemical conditions.
Ring-Contraction Strategies: Inspired by methodologies for the synthesis of other substituted cyclobutanes, the stereoselective contraction of appropriately substituted five-membered rings, such as pyrrolidines, could offer an alternative and potentially more controllable synthetic pathway.
| Synthetic Strategy | Potential Precursors | Key Challenges |
| [2+2] Photocycloaddition | tert-Butylketene, 3,3-Dimethyl-1-butene | Steric hindrance, control of stereoselectivity (cis vs. trans) |
| Catalytic Cycloaddition | Sterically hindered alkenes and ketenes | Catalyst design, overcoming steric repulsion |
| Ring Contraction | Substituted pyrrolidines or cyclopentanes | Synthesis of precursors, stereocontrol during contraction |
Exploration of Unexplored Reactivity Manifolds and Transformation Pathways
The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity compared to its less substituted counterparts. A thorough investigation of its transformation pathways is crucial for its potential application as a synthetic building block.
Anticipated Areas of Investigation:
Benzilic Acid Rearrangement: The base-catalyzed benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, leading to ring contraction. Computational studies on the parent cyclobutane-1,2-dione indicate a predisposition for this pathway. beilstein-journals.org It is anticipated that this compound will also undergo this rearrangement to form a sterically crowded 1-hydroxy-2,3-di-tert-butylcyclopropane-1-carboxylic acid. Future studies will focus on the kinetics and mechanism of this transformation, which are expected to be significantly influenced by the bulky substituents. uomustansiriyah.edu.iqwikipedia.orgorganic-chemistry.orgresearchgate.net
Photochemical Reactivity: As an α-diketone, this compound is expected to undergo various photochemical reactions, such as α-cleavage and subsequent decarbonylation or ring expansion. The steric strain imposed by the tert-butyl groups could lead to unusual and potentially useful photochemical transformations.
Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring, exacerbated by the steric repulsion of the tert-butyl groups, makes this molecule a candidate for controlled ring-opening or ring-expansion reactions. These transformations could provide access to unique acyclic or larger cyclic structures that are not readily accessible through other synthetic routes. koreascience.kr
| Reaction Type | Expected Product(s) | Influencing Factors |
| Benzilic Acid Rearrangement | 1-Hydroxy-2,3-di-tert-butylcyclopropane-1-carboxylic acid | Base strength, solvent, temperature |
| Photochemical Reactions | Decarbonylation products, ring-expanded products | Wavelength of light, solvent, presence of sensitizers |
| Ring-Opening/Expansion | Functionalized acyclic compounds, cyclopentane (B165970) derivatives | Lewis acids, thermal conditions, transition metal catalysts |
Application of Advanced Spectroscopic Techniques for Dynamic Processes and Transient Intermediates
The conformational flexibility of the cyclobutane ring, coupled with the potential for restricted rotation of the tert-butyl groups, makes this compound an ideal candidate for investigation by advanced spectroscopic methods. These techniques will be pivotal in understanding its dynamic behavior and characterizing reactive intermediates.
Prospective Spectroscopic Studies:
Dynamic NMR Spectroscopy: Low-temperature and variable-temperature NMR studies will be essential for elucidating the conformational dynamics of both the cis and trans isomers. sikhcom.netresearchgate.netyoutube.com These experiments can provide quantitative data on the energy barriers for ring puckering and tert-butyl group rotation, offering insights into the molecule's shape and flexibility.
Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, can be employed to study the excited-state dynamics and identify transient intermediates in the photochemical reactions of the dione (B5365651). This will provide a detailed picture of the reaction pathways on a femtosecond to nanosecond timescale.
In Situ IR Spectroscopy: The use of in situ Fourier Transform Infrared (FTIR) spectroscopy will allow for the real-time monitoring of reactions involving this compound. This can provide valuable kinetic data and help in the identification of transient species during reactions like the benzilic acid rearrangement.
High-Level Computational Studies for Deeper Structure-Property Relationships
Computational chemistry will play a crucial role in complementing experimental studies and providing a deeper understanding of the structure, bonding, and reactivity of this compound.
Future Computational Investigations:
Conformational Analysis: High-level ab initio and density functional theory (DFT) calculations will be used to map the potential energy surface of the molecule, identifying stable conformers and transition states for conformational changes. beilstein-journals.org This will provide a theoretical framework for interpreting experimental data from dynamic NMR studies.
Reaction Mechanism Elucidation: Computational modeling will be instrumental in exploring the mechanisms of potential reactions, such as the benzilic acid rearrangement and photochemical transformations. These studies can predict reaction barriers and product distributions, guiding experimental design. beilstein-journals.orgresearchgate.netresearchgate.netijcps.orgresearchgate.net
Prediction of Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic absorption spectra will aid in the interpretation of experimental data and the structural assignment of reaction products and intermediates.
Utility as a Synthon in Complex Molecular Synthesis and Architectural Design
The unique steric and electronic features of this compound position it as a potentially valuable synthon for the construction of novel and complex molecular architectures.
Potential Synthetic Applications:
Sterically Congested Scaffolds: The rigid and sterically demanding core of this molecule can be used to introduce significant steric bias in subsequent reactions, enabling the stereocontrolled synthesis of complex polycyclic systems.
Precursor to Novel Materials: The strained ring system could be a precursor for ring-opening polymerization, leading to polymers with unique and potentially desirable properties. koreascience.krnih.gov
Building Block for Architecturally Complex Molecules: The dione functionality allows for a variety of chemical transformations, making it a versatile building block for the synthesis of intricate molecular structures, including those with applications in medicinal chemistry and materials science. nih.govresearchgate.netsigmaaldrich.comresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing 3,4-Di-tert-butylcyclobutane-1,2-dione, and what challenges arise during its purification?
The compound can be synthesized via substitution reactions of 3,4-dichlorocyclobutane-1,2-dione with tert-butyl nucleophiles (e.g., tert-butylthiols or tert-butylamines) under mild conditions. A key challenge is avoiding side reactions due to steric hindrance from the bulky tert-butyl groups, which reduces reaction efficiency. Purification typically requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate the product from unreacted starting materials and byproducts. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .
Q. How do the tert-butyl substituents influence the compound’s stability and reactivity in solution?
The tert-butyl groups enhance steric protection, reducing susceptibility to nucleophilic attack or oxidation. However, they may destabilize the cyclobutane ring through electron-donating effects, increasing ring strain. Stability studies in polar solvents (e.g., DMSO or THF) show that the compound decomposes at elevated temperatures (>80°C), forming tert-butyl alcohols and cyclobutane fragmentation products. Kinetic stability assessments via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the strained cyclobutane ring geometry and tert-butyl spatial arrangement.
- FT-IR : Confirms carbonyl stretching vibrations (~1750 cm) and absence of hydroxyl groups.
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~252.3 g/mol).
- -NMR : Distinguishes carbonyl carbons (~190 ppm) and tert-butyl carbons (~25-30 ppm). Cross-referencing with computational DFT calculations improves structural assignment accuracy .
Advanced Research Questions
Q. How do electronic and steric effects of tert-butyl groups modulate the compound’s participation in Diels-Alder reactions?
The tert-butyl groups hinder [4+2] cycloaddition due to steric bulk, but their electron-donating nature polarizes the cyclobutane ring, enhancing dienophile reactivity. Experimental studies show that the compound reacts with electron-rich dienes (e.g., anthracene) under high-pressure conditions (1–2 GPa), yielding fused bicyclic adducts. Kinetic studies using in-situ NMR or Raman spectroscopy are advised to monitor reaction progress .
Q. What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?
Discrepancies in bond angles (e.g., C=O vs. C-C bond lengths) arise from differences in crystallization solvents (polar vs. non-polar) and temperature. For example, crystallizing from hexane produces a more distorted ring than DCM due to solvent packing effects. Researchers should compare multiple datasets from the Cambridge Structural Database (CSRD) and apply Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What methodologies are optimal for studying the compound’s photochemical behavior?
Ultraviolet (UV) irradiation (254–365 nm) induces ring-opening via Norrish-type pathways. Time-resolved transient absorption spectroscopy can track intermediates like biradicals or ketenes. Control experiments under inert atmospheres (N/Ar) are essential to avoid oxidation artifacts. Computational TD-DFT simulations predict excited-state dynamics, guiding experimental design .
Methodological Recommendations
Data Contradiction Analysis
Conflicting reports on the compound’s solubility in water (0.1–1.2 mg/mL) likely stem from impurities or polymorphic forms. Researchers should:
Standardize purification protocols.
Use dynamic light scattering (DLS) to detect aggregates.
Validate solubility via saturation shake-flask method with UV quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
